molecular formula C6H12BrNO B3155109 2-Bromo-N-(sec-butyl)acetamide CAS No. 791845-79-9

2-Bromo-N-(sec-butyl)acetamide

Cat. No.: B3155109
CAS No.: 791845-79-9
M. Wt: 194.07 g/mol
InChI Key: CNNSAWYIUWTCBH-UHFFFAOYSA-N
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Description

2-Bromo-N-(sec-butyl)acetamide is an organic compound with the molecular formula C6H12BrNO It is a brominated acetamide derivative, where the bromine atom is attached to the carbon adjacent to the carbonyl group, and the nitrogen is bonded to a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(sec-butyl)acetamide typically involves the bromination of N-(sec-butyl)acetamide. One common method is as follows:

    Starting Material: N-(sec-butyl)acetamide.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The general reaction can be represented as: [ \text{N-(sec-butyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(sec-butyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-N-(sec-butyl)acetamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

    Proteomics Research: It is utilized in the study of protein interactions and modifications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(sec-butyl)acetamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon adjacent to the carbonyl group. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Similar structure but without the sec-butyl group.

    N-(sec-butyl)acetamide: Lacks the bromine atom.

    2-Chloro-N-(sec-butyl)acetamide: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-N-(sec-butyl)acetamide is unique due to the presence of both the bromine atom and the sec-butyl group, which can influence its reactivity and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSAWYIUWTCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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